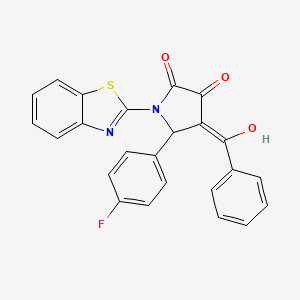
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furoyloxy)-4-iodobenzenecarboximidamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a group of chemists at the University of Utah. Since then, FIPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide binds to the catalytic domain of PLD and prevents it from interacting with its substrate, phosphatidylcholine. This inhibits the hydrolysis of phosphatidylcholine and the subsequent production of PA. As a result, this compound suppresses the downstream signaling pathways that are activated by PA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines. This compound has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines. In addition, this compound has been found to protect against ischemia-reperfusion injury in animal models.
实验室实验的优点和局限性
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for PLD and does not affect other enzymes or signaling pathways. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it needs to be replenished frequently.
未来方向
There are several future directions for the use of N'-(2-furoyloxy)-4-iodobenzenecarboximidamide in scientific research. One area of interest is the role of PLD in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect against neuronal damage in animal models of these diseases, suggesting that PLD inhibition may be a promising therapeutic strategy. Another area of interest is the use of this compound in drug discovery. By targeting PLD, this compound may be able to modulate a wide range of cellular processes and signaling pathways, making it a potential lead compound for the development of new drugs.
合成方法
The synthesis of N'-(2-furoyloxy)-4-iodobenzenecarboximidamide involves the reaction of 4-iodobenzenecarboximidamide with furoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 95%.
科学研究应用
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide has been widely used as a research tool to study the role of phospholipase D (PLD) in various biological processes. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a key signaling molecule in many cellular processes. This compound inhibits PLD by targeting its catalytic domain, thus blocking the production of PA.
属性
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O3/c13-9-5-3-8(4-6-9)11(14)15-18-12(16)10-2-1-7-17-10/h1-7H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUKPASVMNHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)
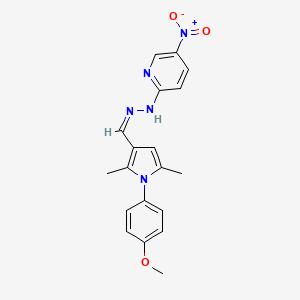

![[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5426263.png)
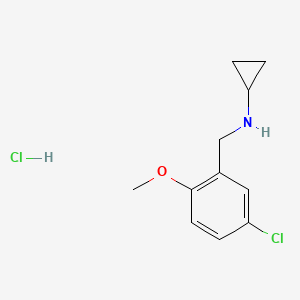
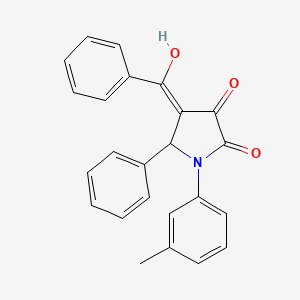
![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![N'-benzyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}sulfamide](/img/structure/B5426292.png)
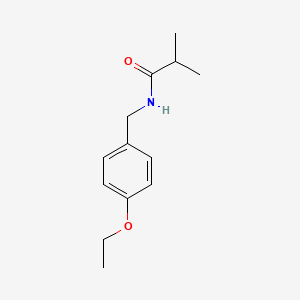
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5426310.png)
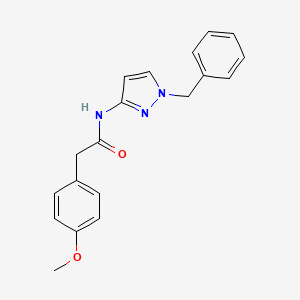
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5426321.png)
![ethyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5426329.png)
